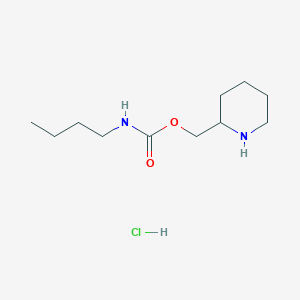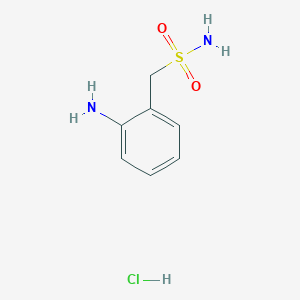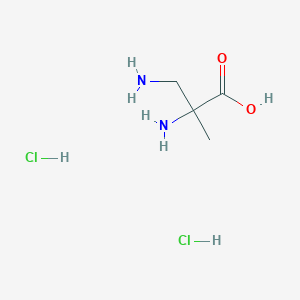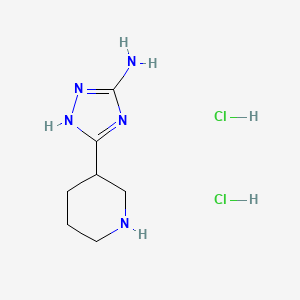![molecular formula C9H12ClF3N2O B1382994 3-[{[5-(三氟甲基)吡啶-2-基]氧}丙-1-胺盐酸盐 CAS No. 1795280-95-3](/img/structure/B1382994.png)
3-[{[5-(三氟甲基)吡啶-2-基]氧}丙-1-胺盐酸盐
货号 B1382994
CAS 编号:
1795280-95-3
分子量: 256.65 g/mol
InChI 键: GTNSEVVQTIJNSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1795280-95-3 . It has a molecular weight of 256.65 . The IUPAC name for this compound is 3-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of this compound or its derivatives has been discussed in a study . The study designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学研究应用
-
Scientific Field: Organic Chemistry
- Application : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other organic compounds under controlled conditions to form a new compound .
- Results or Outcomes : The outcomes of these reactions would be the formation of new organic compounds. The specific outcomes would depend on the other compounds used in the reaction .
-
Scientific Field: Medicinal Chemistry
- Application : Compounds with similar structures have been studied for their potential as inhibitors of collagen prolyl-4-hydroxylase .
- Methods of Application : These compounds would typically be tested in vitro using assays to determine their inhibitory activity .
- Results or Outcomes : The results of these studies showed that some compounds were potent inhibitors of collagen prolyl-4-hydroxylase .
-
Scientific Field: Agricultural Chemistry
- Application : Compounds with similar structures have been studied for their fungicidal activity .
- Methods of Application : These compounds would be tested against various fungi to determine their effectiveness .
- Results or Outcomes : The studies found that the spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the fungicidal activity of the compound .
- Scientific Field: Neurology
- Application : Compounds with similar structures have been studied for their potential as antagonists of the calcitonin gene-related peptide (CGRP) receptor .
- Methods of Application : These compounds would typically be tested in vitro using assays to determine their antagonistic activity .
- Results or Outcomes : The results of these studies showed that some compounds were potent antagonists of the CGRP receptor .
-
Scientific Field: Material Science
- Application : This compound can be used in the production of various materials due to its unique chemical properties .
- Methods of Application : The specific methods of application can vary widely depending on the specific material being produced. Typically, this compound would be used in a reaction with other compounds under controlled conditions to form a new material .
- Results or Outcomes : The outcomes of these reactions would be the formation of new materials. The specific outcomes would depend on the other compounds used in the reaction .
-
Scientific Field: Environmental Science
- Application : Compounds with similar structures have been studied for their potential as environmental tracers .
- Methods of Application : These compounds would typically be introduced into an environment and their movement and degradation would be monitored over time .
- Results or Outcomes : The results of these studies can provide valuable information about the movement and degradation of these types of compounds in the environment .
安全和危害
未来方向
属性
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNSEVVQTIJNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride
1803602-01-8


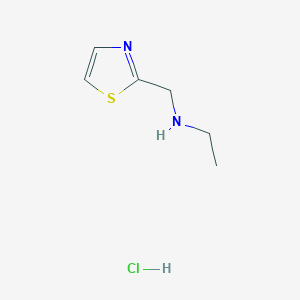
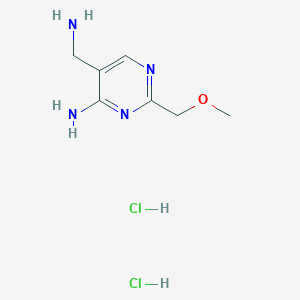
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
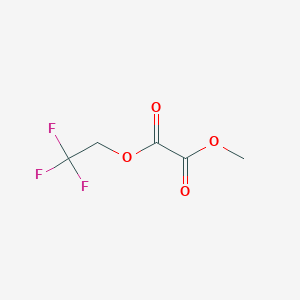
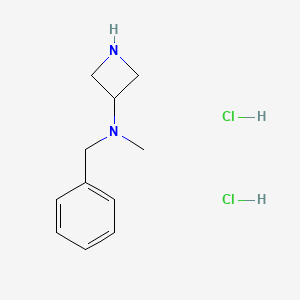
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
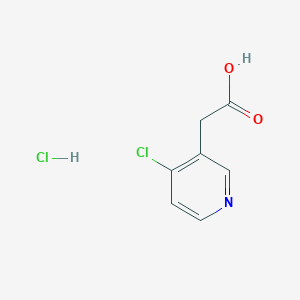
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)
